molecular formula C13H16O3 B1586132 Ethyl mesitylglyoxylate CAS No. 5524-57-2

Ethyl mesitylglyoxylate

Cat. No. B1586132
CAS RN: 5524-57-2
M. Wt: 220.26 g/mol
InChI Key: XRSPPFOBPRPYLD-UHFFFAOYSA-N
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Description

Ethyl mesitylglyoxylate is a chemical compound with the empirical formula C13H16O3 and a molecular weight of 220.26 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Ethyl mesitylglyoxylate involves several stages. In one method, 2-bromomesitylene reacts with lithium in diethyl ether for 3 hours. This is followed by a reaction with copper (I) cyanide in tetrahydrofuran and diethyl ether at -65 to -60 degrees Celsius for 1.5 hours. The final stage involves a reaction with Ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at -60 to 20 degrees Celsius .


Molecular Structure Analysis

The SMILES string for Ethyl mesitylglyoxylate is CCOC(=O)C(=O)c1c(C)cc(C)cc1C . The InChI is 1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 .

Scientific Research Applications

Oxidative Activation in Glycosylation

  • Selective Activation of Thioglycosides: Ethyl mesitylglyoxylate plays a role in the selective activation of thioglycosides using O-mesitylenesulfonylhydroxylamine as a promoter. This method facilitates the glycosylation reaction at ambient temperature, showcasing the potential of ethyl mesitylglyoxylate in enhancing chemical reactions in glycosylation processes (Kitowski et al., 2017).

Reactions with Ethyl Glyoxylate

  • Allyl Chalcogenides and Ethyl Glyoxylate Reactions: Research demonstrates that allyl mesityl sulfide reacts with ethyl glyoxylate to yield a tetrahydrofuran derivative. This reaction is influenced by the presence of a bulky substituent on the sulfur atom, indicating the chemical versatility and reactivity of ethyl glyoxylate-based compounds (Hirabayashi et al., 2007).

Photoreactivity Control

  • Decarboxylation vs. Transesterification: The presence of ethyl mesitylglyoxylate allows for the control of photoreactivity, where it can undergo photodecarboxylation or transesterification under different conditions. This duality in reactivity illustrates its importance in photochemical applications (Mori et al., 2000).

Atmospheric Chemistry

  • Role in Methylglyoxal Formation: Ethyl mesitylglyoxylate, or related compounds, contribute to atmospheric chemistry, specifically in the formation of methylglyoxal, an important compound in atmospheric multiphase systems. This highlights its environmental and atmospheric relevance (Rodigast et al., 2016).

Polymer Chemistry

  • Poly(ethylene glycol) PEGylation: Ethyl mesitylglyoxylate is integral in the covalent modification of biological macromolecules and surfaces in pharmaceutical and biotechnical applications, especially in PEGylation processes (Roberts et al., 2002).

Safety And Hazards

When handling Ethyl mesitylglyoxylate, it is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPPFOBPRPYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371392
Record name ETHYL MESITYLGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl mesitylglyoxylate

CAS RN

5524-57-2
Record name Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5524-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL MESITYLGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MH Kumar, K Prabhu, MRK Rao, RL Sundram… - Drug Invention …, 2019 - researchgate.net
Objective: Verification of the herbal plants by latest scientific tools toward understanding the molecular mechanism underlying their medicinal role is the need of the hour. Methods: Gas …
Number of citations: 7 www.researchgate.net
A Vargas, S Reimann, S Diezi, T Mallat… - Journal of Molecular …, 2008 - Elsevier
Heterogeneous catalytic hydrogenation of ketones is an important synthetic route to alcohols, but the detailed reaction pathway of this common reaction is still unknown. In particular, …
Number of citations: 28 www.sciencedirect.com
J Green - 2018 - cdr.lib.unc.edu
… Ethyl mesitylglyoxylate was obtained from Lancaster Synthesis, dried via azeotropic distillation with benzene, and stored under nitrogen at -25 C. Ethyl-3-methylbenzoyl formate was …
Number of citations: 0 cdr.lib.unc.edu
CB Bai, NX Wang, YJ Wang, Y Xing, W Zhang… - Scientific Reports, 2015 - nature.com
… NADH model S, we studied the reduction reaction of ethyl benzoylformate (8), ethyl 4-dimethylaminobenzoylformate (9), ethyl thiophene-2-glyoxylate (10) and ethyl mesitylglyoxylate (11…
Number of citations: 5 www.nature.com
SA Murray - 2018 - search.proquest.com
… Ethyl mesitylglyoxylate was obtained from Lancaster Synthesis, dried via azeotropic distillation with benzene, and stored under nitrogen at -25 C. Ethyl-3-methylbenzoyl formate was …
Number of citations: 2 search.proquest.com
AW Stewart - 1907 - search.proquest.com
… , although acetylmesitylene gives no oxime, yet when the more bulky -C 02Et group is substituted for a hydrogen atom an oxime is easily formed, as in the case of ethyl mesitylglyoxylate…
Number of citations: 2 search.proquest.com

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